4,6-Dimethoxy-phthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-phthalide is a chemical compound belonging to the phthalide family. Phthalides are a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . These compounds are known for their bioactive properties and are often used in traditional medicine
Mechanism of Action
Target of Action
4,6-Dimethoxy-phthalide is a precursor of three resorcinol lipids . These lipids have been described as potential chemotherapeutic agents and are capable of potentiating the effects of cyclophosphamide
Mode of Action
It has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin .
Biochemical Pathways
It is known to be genotoxic, indicating that it may interfere with dna replication and repair processes .
Result of Action
This compound has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin . These results suggest that it may have potential as a chemotherapeutic agent.
Biochemical Analysis
Biochemical Properties
4,6-Dimethoxy-phthalide is a bioactive constituent that plays a significant role in biochemical reactions .
Cellular Effects
It has been suggested that it may have genotoxic potential and cell-killing potential . It may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis at dosages of 5, 10, and 20 mg/kg
Metabolic Pathways
It is known that phthalides are biosynthesized via linkage of acetate units forming polyketide intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-phthalide can be achieved through several methods. One common approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol . This method is efficient and yields the desired product in good quantities.
Another method involves the Vilsmeier-Haack formylation of ethyl 3,5-dimethoxybenzoate using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce ethyl 3,5-dimethoxy-2-formylbenzoate, which is then reduced to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-phthalide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert formyl groups to hydroxyl groups.
Substitution: The methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phthalides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dimethoxy-phthalide has several scientific research applications:
Comparison with Similar Compounds
4,6-Dimethoxy-phthalide can be compared with other similar compounds, such as:
5,7-Dimethoxyphthalide: Isolated from Helichrysum italicum and known for its biological properties.
Cryphonectric acid: An optically active metabolite of Cryphonectria parasitica with antioxidant properties.
Epicoccone: An antioxidant phthalide isolated from the fungus Epicoccum sp.
These compounds share similar structural features and biological activities but differ in their specific applications and sources.
Properties
IUPAC Name |
4,6-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPMLTZXTKBVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC2=O)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.